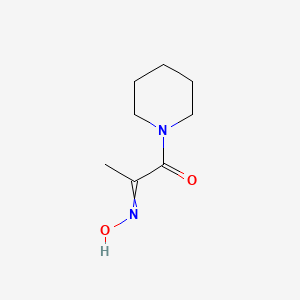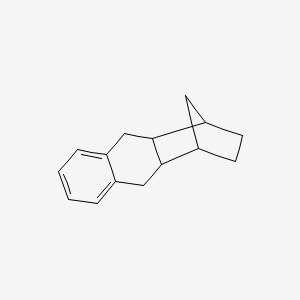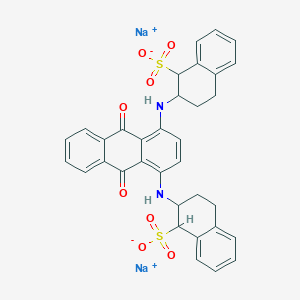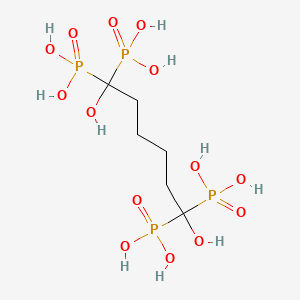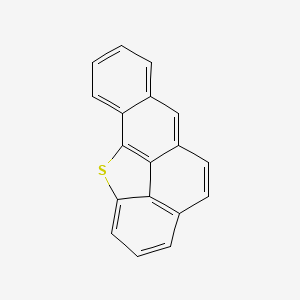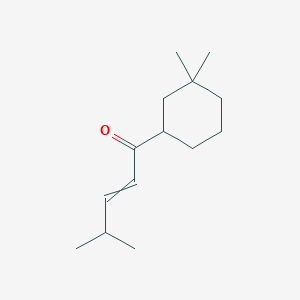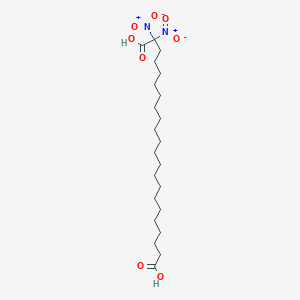
2,2-Dinitrodocosanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitrodocosanedioic acid is an organic compound with the molecular formula C22H40N2O8 It is characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a docosanedioic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitrodocosanedioic acid typically involves the nitration of docosanedioic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to prevent decomposition and ensure the selective introduction of nitro groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where docosanedioic acid is treated with nitrating agents under optimized conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dinitrodocosanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,2-diaminodocosanedioic acid.
Substitution: Formation of substituted docosanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dinitrodocosanedioic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dinitrodocosanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
2,2-Dinitropropane: A smaller analog with similar nitro group functionality.
2,2-Dinitrobutane: Another analog with a slightly longer carbon chain.
2,2-Dinitrohexane: A longer-chain analog with similar chemical properties.
Uniqueness: 2,2-Dinitrodocosanedioic acid is unique due to its long carbon chain and the presence of two nitro groups at the second carbon position
Eigenschaften
CAS-Nummer |
65980-15-6 |
|---|---|
Molekularformel |
C22H40N2O8 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
2,2-dinitrodocosanedioic acid |
InChI |
InChI=1S/C22H40N2O8/c25-20(26)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-22(21(27)28,23(29)30)24(31)32/h1-19H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
DGNQPRHJAYZYJH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
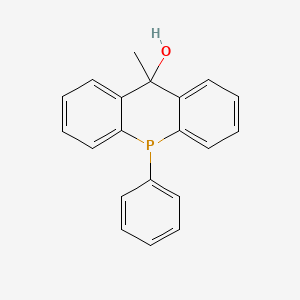
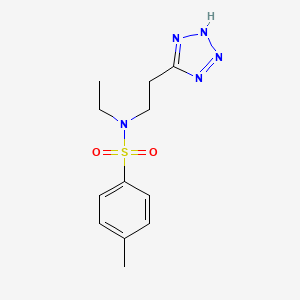

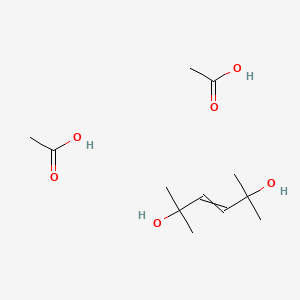
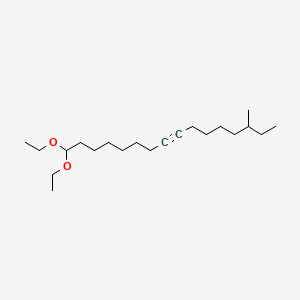

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
